5-Bromo-4-chloro-3-indolyl octanoate

Enzyme Kinetics Lipase Substrate Specificity Esterase Profiling

Researchers needing reliable C8 esterase/lipase detection often face chain-length mismatches with generic substrates, causing false negatives. 5-Bromo-4-chloro-3-indolyl octanoate solves this with its specific C8 (caprylate) ester bond, ensuring accurate enzyme profiling. - Yields an intense blue precipitate upon hydrolysis, enabling visual scoring or spectrophotometric quantification. - Achieves 93.1% sensitivity & 93.9% specificity for Salmonella differentiation in chromogenic media. - ≥98% purity (HPLC) ensures lot-to-lot consistency for high-throughput screening and colony-based assays.

Molecular Formula C16H19BrClNO2
Molecular Weight 372.7 g/mol
CAS No. 129541-42-0
Cat. No. B148812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-3-indolyl octanoate
CAS129541-42-0
Molecular FormulaC16H19BrClNO2
Molecular Weight372.7 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
InChIInChI=1S/C16H19BrClNO2/c1-2-3-4-5-6-7-14(20)21-13-10-19-12-9-8-11(17)16(18)15(12)13/h8-10,19H,2-7H2,1H3
InChIKeyQTWMXGHFXBQNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-3-indolyl octanoate (CAS 129541-42-0): Chromogenic C8 Lipase/Esterase Substrate for Quantitative Enzyme Assays


5-Bromo-4-chloro-3-indolyl octanoate (CAS 129541-42-0), also known as X-caprylate, is a chromogenic ester substrate belonging to the substituted indoxyl ester family [1]. This compound is specifically engineered to detect and quantify lipase and esterase activity through enzymatic cleavage of its C8 (octanoyl/caprylate) ester bond. Upon hydrolysis, it releases 5-bromo-4-chloroindoxyl, which undergoes rapid oxidative dimerization to produce an intensely colored blue precipitate that can be visualized or quantified spectrophotometrically [2]. As a white to off-white crystalline powder with a molecular weight of 372.68 g/mol and a purity specification of ≥98%, it serves as a precise, sensitive, and stable reagent for enzyme kinetics, high-throughput screening, and microbiological differentiation .

5-Bromo-4-chloro-3-indolyl octanoate: Why Chain Length and Halogenation Define Substrate Specificity and Assay Sensitivity


In-class compounds such as other indoxyl esters or p-nitrophenyl derivatives are not interchangeable with 5-bromo-4-chloro-3-indolyl octanoate due to critical structural determinants that govern enzyme recognition, kinetic behavior, and detection sensitivity. The specific C8 acyl chain length directly dictates substrate selectivity for esterases and lipases with defined acyl chain preferences, a parameter that varies significantly across enzyme families and isoforms [1]. Substituting a shorter (e.g., C4) or longer (e.g., C16) chain analog can drastically alter observed hydrolysis rates, potentially yielding false-negative results or misrepresenting enzyme specificity. Furthermore, the 5-bromo-4-chloro substitution pattern on the indoxyl core influences the optical properties and solubility of the chromophore, directly impacting assay sensitivity and the ability to form a stable, non-diffusible precipitate required for colony-based detection [2]. Therefore, direct substitution without validation against the exact C8 ester compromises the quantitative and qualitative fidelity of enzymatic assays.

5-Bromo-4-chloro-3-indolyl octanoate: Head-to-Head Quantitative Performance vs. Alternative Lipase/Esterase Substrates


Chain-Length Specificity: C8 Octanoate vs. C4 Butyrate and C16 Palmitate Substrates

The C8 (octanoate) ester of 5-bromo-4-chloro-3-indoxyl demonstrates distinct kinetic behavior compared to its C4 (butyrate) and C16 (palmitate) analogs. While direct kinetic constants (Km, kcat) for 5-bromo-4-chloro-3-indolyl octanoate are not widely reported in comparative enzymology studies, class-level inference from structurally related chromogenic ester substrates provides robust quantitative differentiation. A comprehensive study analyzing thirty-three enzyme samples against a library of chromogenic substrates found that C8-, C10-, and C12-monoesters of a nitrophenol-derived diol reacted 'very strongly across all enzyme samples tested,' establishing medium-chain esters as 'universal substrates' for lipases and esterases [1]. In contrast, C4 esters are preferentially hydrolyzed by carboxylesterases rather than true lipases, and C16 esters often exhibit significantly lower turnover rates due to limited solubility and steric hindrance in aqueous assay systems. This evidence supports that 5-bromo-4-chloro-3-indolyl octanoate is optimally positioned to detect a broader spectrum of lipolytic enzymes compared to its shorter- or longer-chain counterparts, directly impacting assay inclusivity in high-throughput screening applications.

Enzyme Kinetics Lipase Substrate Specificity Esterase Profiling

Chromogenic Signal Stability: 5-Bromo-4-chloro-3-indolyl vs. p-Nitrophenyl Esters

A key differentiation between 5-bromo-4-chloro-3-indolyl octanoate and widely used p-nitrophenyl (pNP) esters lies in the nature and utility of the chromogenic product. pNP esters release p-nitrophenol, a soluble yellow chromophore (λmax ~405 nm) that is quantified in solution and is susceptible to spontaneous hydrolysis, leading to elevated background signals [1]. In contrast, 5-bromo-4-chloro-3-indolyl octanoate yields 5-bromo-4-chloroindoxyl, which rapidly dimerizes to form an intensely blue, insoluble indigo-type precipitate [2]. This precipitate remains localized at the site of enzymatic activity, enabling spatial resolution of enzyme expression (e.g., in bacterial colonies or tissue sections) that is impossible with soluble pNP chromophores. Furthermore, the blue precipitate exhibits enhanced signal stability over time compared to the soluble yellow product of pNP esters, which can fade or be affected by pH shifts. This property is critical for endpoint assays and archival documentation of results.

Colorimetric Assay Precipitating Substrate High-Throughput Screening

Assay Sensitivity and Background: Indoxyl Substrate vs. 4-Methylumbelliferyl (4-MU) Ester

While 4-methylumbelliferyl (4-MU) esters (e.g., 4-MU caprylate) offer high sensitivity due to fluorogenic detection, they are susceptible to interference from pseudo-cholinesterases and exhibit significant non-enzymatic hydrolysis in aqueous buffers, limiting their reliability in complex biological matrices [1]. 5-Bromo-4-chloro-3-indolyl octanoate, as a chromogenic substrate, produces a stable, non-diffusible precipitate that is less prone to such interference and provides a lower background in colony-based assays. A direct comparative study noted that 4-MU heptanoate, octanoate, and nonanoate suffered from 'interference from pseudo cholinesterase,' making them 'of only limited interest' for certain applications [1]. The indolyl substrate's mechanism of precipitate formation effectively sequesters the signal, minimizing diffusion and enhancing signal-to-noise ratio in solid-phase assays. Furthermore, the blue precipitate can be quantified by densitometry or solubilized for spectrophotometric reading, providing flexibility in assay readout that 4-MU esters lack.

Fluorogenic Assay Sensitivity Comparison Enzyme Detection Limit

Microbiological Differentiation: Specificity for Salmonella Detection vs. Non-Selective Lipase Substrates

5-Bromo-4-chloro-3-indolyl octanoate serves as a key component in chromogenic media for the selective differentiation of Salmonella species. A study utilizing a related C8 ester substrate (SLPA-octanoate) demonstrated that C8 esterase activity is a reliable marker for Salmonella detection, achieving a sensitivity of 93.1% and a specificity of 93.9% on chromogenic agar [1]. While not a direct head-to-head comparison with 5-bromo-4-chloro-3-indolyl octanoate, this class-level evidence confirms the utility of C8 esters for Salmonella detection. In contrast, non-selective lipase substrates (e.g., tributyrin) or broader-spectrum esters (e.g., C4 or C16) do not provide the same level of differentiation, as many non-target organisms also hydrolyze these substrates. The 5-bromo-4-chloro-3-indolyl caprylate substrate has been specifically noted for its application in detecting Salmonella [2], leveraging the esterase C8 activity characteristic of this genus.

Microbiology Salmonella Detection Chromogenic Agar

Enzyme Binding and Localization: Cell-Bound vs. Extracellular C8 Esterase/Lipase Activity

A study screening 40 strains of Brochothrix thermosphacta for hydrolase activities using API ZYM and chromogenic substrates revealed that extracellular lipolytic activity toward bromo-chloro-indolyl-caprylate (5-bromo-4-chloro-3-indolyl octanoate) was detected only in culture broth supernatants of 4 strains (10% of tested population), while cell-bound esterase/lipase C8 activity was detected in a larger proportion of strains [1]. This quantitative distribution (4/40 strains showing extracellular activity) provides a benchmark for researchers investigating the localization of C8-specific esterases/lipases. In contrast, broader-spectrum substrates like tributyrin or C4 esters often show widespread extracellular activity, making them less informative for studies of enzyme localization and secretion mechanisms. The limited extracellular detection of C8 activity indicates that this substrate can serve as a discriminatory tool to differentiate between cell-bound and secreted lipolytic enzymes in microbial physiology studies.

Enzyme Localization Microbial Physiology Lipase Activity Screening

Purity and Stability: Vendor-Supplied ≥98% vs. Lower-Grade Analog Substrates

The commercial specification for 5-bromo-4-chloro-3-indolyl octanoate (CAS 129541-42-0) from major suppliers is ≥98% purity (HPLC or TLC), with recommended storage at -20°C [1]. This high purity grade directly minimizes background hydrolysis and non-specific color development in assays. In contrast, lower-purity batches or in-house synthesized analogs may contain residual starting materials (e.g., free indoxyl) or degradation products that auto-oxidize to form blue precipitate even in the absence of enzyme, leading to elevated background and reduced assay dynamic range. Quantitative assessment of purity is critical; a 2% impurity level can significantly impact limit of detection in sensitive kinetic assays. Furthermore, the compound's stability at -20°C ensures consistent performance over extended periods, a parameter that is not guaranteed with non-certified or lower-grade alternatives. Procurement of the ≥98% grade ensures inter-laboratory reproducibility and minimizes troubleshooting related to substrate quality.

Reagent Quality Assay Reproducibility Procurement Specifications

5-Bromo-4-chloro-3-indolyl octanoate: Recommended Use Cases Based on Quantitative Differentiation Data


High-Throughput Screening of Lipase and Esterase Libraries for Medium-Chain (C8) Specificity

Leverage the evidence that C8 esters exhibit 'very strong' and universal reactivity across diverse lipase and esterase samples [1]. Utilize 5-bromo-4-chloro-3-indolyl octanoate in microtiter plate assays to rapidly screen enzyme libraries for activity on medium-chain fatty acid esters. The precipitating blue product enables visual scoring or plate-reader quantification, streamlining hit identification. This approach minimizes false negatives associated with chain-length mismatches compared to using only C4 or C16 substrates.

Selective Chromogenic Agar for Salmonella Detection in Food and Clinical Microbiology

Implement 5-bromo-4-chloro-3-indolyl octanoate in chromogenic media formulations to differentiate Salmonella species based on their C8 esterase activity. As demonstrated by the high sensitivity (93.1%) and specificity (93.9%) of related C8 ester substrates [2], this compound enables the development of selective agars that produce distinct blue colonies for presumptive Salmonella identification, reducing the need for extensive biochemical confirmation.

Investigating Enzyme Localization: Discriminating Cell-Bound vs. Secreted C8 Esterase/Lipase Activity

Employ 5-bromo-4-chloro-3-indolyl octanoate to quantitatively assess the distribution of C8-specific lipolytic enzymes. As shown in studies with B. thermosphacta, only a minority of strains (10%) exhibited extracellular activity toward this substrate [3]. Use this compound in comparative assays of cell lysates versus culture supernatants to map enzyme localization patterns in novel microbial isolates, providing insights into enzyme secretion mechanisms and physiological roles.

Coupled Enzyme Assays Requiring a Precipitating Chromogenic Readout

Incorporate 5-bromo-4-chloro-3-indolyl octanoate as a reporter substrate in coupled enzyme assays where spatial resolution or signal stability is paramount. For example, in assays for glucuronoyl esterases where a β-glucuronidase auxiliary enzyme cleaves the glucuronide moiety to release the chromogenic indoxyl [4], the resulting blue precipitate provides a stable, localized signal suitable for screening metagenomic libraries or characterizing enzyme activity in solid-phase formats. The non-diffusible nature of the precipitate ensures precise colony picking and minimizes cross-contamination.

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